![molecular formula C16H15N3O3S B5515490 methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)

methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate often involves condensation reactions and the use of specific reagents to introduce functional groups. For instance, a related compound was synthesized by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, followed by characterization through various spectroscopic methods (İ. Koca et al., 2014).

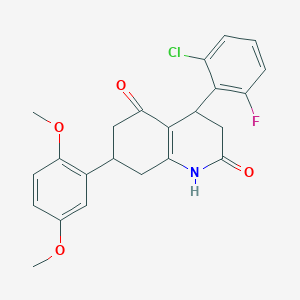

Molecular Structure Analysis

The molecular structure of compounds like this compound is analyzed using spectroscopic techniques and theoretical calculations. In a related study, the molecular structure was optimized and analyzed using Density Functional Theory (DFT), revealing detailed geometric parameters and vibrational frequencies (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through their interactions with various reagents. For example, a related compound exhibited reactivity towards N-phthaloylation of amino acids and amino acid derivatives, showcasing its potential as a reagent in organic synthesis (J. Casimir et al., 2002).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of such compounds. For instance, the crystal structure of a similar compound was analyzed, revealing hydrogen-bonded sheets and chains in its solid-state form, contributing to its stability and solubility characteristics (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, define the compound's applications in chemical synthesis and other areas. Studies on related compounds have shown specific reactivity patterns that can be leveraged in synthetic chemistry and material science (R. Toplak et al., 1999).

Scientific Research Applications

Novel Reagents in Organic Synthesis

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been highlighted as a new, efficient, and readily available reagent for N-phthaloylation of amino acids and derivatives. This method is particularly noted for its simplicity, racemization-free process, and excellent results with a variety of compounds, including alpha-amino acids, dipeptides, and alpha-amino esters, showcasing its versatility in organic synthesis (Casimir, Guichard, & Briand, 2002).

Photopolymerization and Material Science

A derivative bearing a chromophore group linked to the aminoxyl function has been proposed as a photoiniferter, indicating its potential use in material science, particularly in nitroxide-mediated photopolymerization (NMP). This compound demonstrates significant changes in photophysical and photochemical properties under UV irradiation, contributing to advancements in polymer and material sciences (Guillaneuf et al., 2010).

Heterocyclic Compound Synthesis

The utility of related compounds in synthesizing heterocyclic systems has been explored, with specific attention to the synthesis of various substituted pyrimidinones, pyridazinones, and other complex structures. This area of research opens new pathways in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug design (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Spectroscopic and Theoretical Studies

Research involving ethyl derivatives of similar compounds has provided deep insights into their spectroscopic properties and theoretical frameworks. These studies not only contribute to the understanding of such compounds at the molecular level but also assist in the development of new materials and drugs by providing a foundational understanding of their properties (Koca et al., 2014).

properties

IUPAC Name |

methyl 4-(benzamidocarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-22-15(21)12-7-9-13(10-8-12)17-16(23)19-18-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,20)(H2,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFCIOTZSVBKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)